molecular formula C18H19FOSi B8612375 ({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane CAS No. 649740-37-4

({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane

Cat. No. B8612375
M. Wt: 298.4 g/mol
InChI Key: ZJEUYUGPFCNVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane is a useful research compound. Its molecular formula is C18H19FOSi and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

649740-37-4

Product Name

({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane

Molecular Formula

C18H19FOSi

Molecular Weight

298.4 g/mol

IUPAC Name

2-[4-[(3-fluorophenyl)methoxy]phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C18H19FOSi/c1-21(2,3)12-11-15-7-9-18(10-8-15)20-14-16-5-4-6-17(19)13-16/h4-10,13H,14H2,1-3H3

InChI Key

ZJEUYUGPFCNVME-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A well stirred suspension of 4.0 g (12.2 mmol) of 1-(3-fluorobenzyloxy)-4-iodo-benzene, 0.23 g (1.22 mmol) of cuprous iodide and 0.856 mg (1.22 mmol) of dichloro bis(triphenylphosphine) palladium(II) in a mixture of 20 ml THF and 10 ml triethylamine is treated dropwise with 1.44 g (14.6 mmol) of trimethylsilyl acetylene. The reaction is exothermic. The mixture is stirred overnight at RT, treated with saturated aqueous ammonium chloride and extracted three times with ethyl acetate. The organic phase is dried, concentrated and subjected to flash-chromatography (silica gel, cyclohexane) to yield 3.48 g (95%) of a slightly orange oil. NMR (CDCl3; 300 MHz): 0.24 ppm (s, 9H); 5.06 ppm (s, 2H); 6.85-7.45 ppm (m, 8H).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.856 mg
Type
catalyst
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

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